![molecular formula C8H4F4O2 B115377 4-Fluoro-2-(trifluoromethyl)benzoic acid CAS No. 141179-72-8](/img/structure/B115377.png)
4-Fluoro-2-(trifluoromethyl)benzoic acid
Overview
Description
4-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative . It appears as a slightly yellow needle-like crystalline powder . Molecular orbital and empirical methods have been utilized to determine its computed steric and electronic properties .
Synthesis Analysis
The synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid involves various methods. For example, 2-(Trifluoromethyl)benzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . Another method involved the use of 4-(Trifluoromethyl)benzoic acid in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-(trifluoromethyl)benzoic acid can be analyzed using various methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Fluoro-2-(trifluoromethyl)benzoic acid is involved in various chemical reactions. For instance, it was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .Physical And Chemical Properties Analysis
4-Fluoro-2-(trifluoromethyl)benzoic acid has a density of 1.5±0.1 g/cm³, a boiling point of 239.0±40.0 °C at 760 mmHg, and a flash point of 98.3±27.3 °C . It has a molar refractivity of 38.2±0.3 cm³ and a molar volume of 139.7±3.0 cm³ . Its molecular formula is C8H4F4O2, with an average mass of 208.110 Da and a monoisotopic mass of 208.014740 Da .Scientific Research Applications
Chemical Properties
“4-Fluoro-2-(trifluoromethyl)benzoic acid” is a substituted benzoic acid derivative. It has a molecular weight of 208.11 and a linear formula of FC6H3(CF3)CO2H . The computed steric and electronic properties of this compound have been determined using molecular orbital and empirical methods .
Safety Information
This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, targeting the respiratory system . It’s important to handle it with appropriate personal protective equipment, including dust masks, eyeshields, and gloves .
Synthesis of Derivatives
“4-Fluoro-2-(trifluoromethyl)benzoic acid” can be used in the synthesis of various derivatives. For instance, it can be used to produce "4-Fluoro-2-(trifluoromethyl)benzoyl chloride" .
Internal Standard in GC/MS Analysis
This compound can be used as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
Investigation of Ligand Binding
“4-Fluoro-2-(trifluoromethyl)benzoic acid” can be used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .
Synthesis of Salicylanilide Derivatives
This compound can be used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
Mechanism of Action
Target of Action
4-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Fluorine atoms are often incorporated into drug molecules to modulate their properties, such as enhancing binding affinity, metabolic stability, and lipophilicity .
Biochemical Pathways
Benzoic acid derivatives are known to participate in a variety of biochemical processes, depending on their specific substitutions and the biological context .
Pharmacokinetics
Fluorine atoms can enhance a drug’s metabolic stability and influence its distribution within the body .
Result of Action
The compound’s fluorinated structure suggests that it may exert unique effects at the molecular and cellular levels .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHPDXOIGLHXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350849 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)benzoic acid | |
CAS RN |
141179-72-8 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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